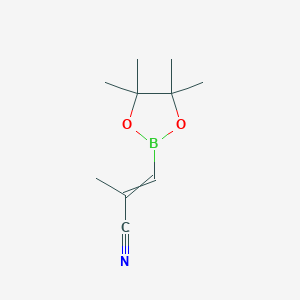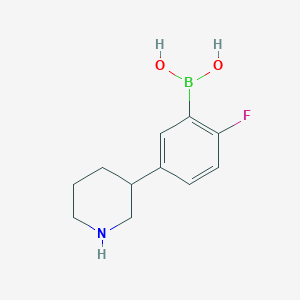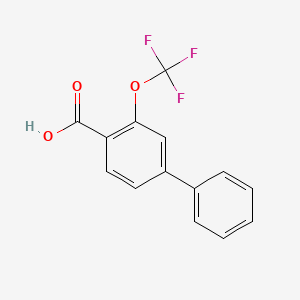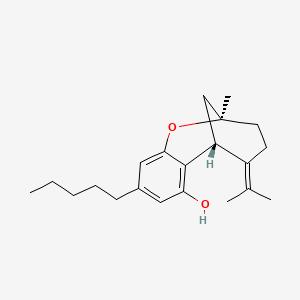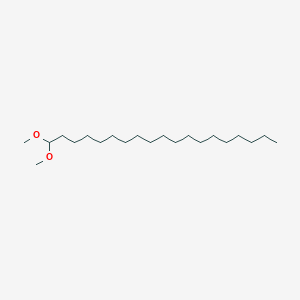
1,1-Dimethoxynonadecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nonadecane, 1,1-dimethoxy- is an organic compound with the molecular formula C21H44O2 It is a derivative of nonadecane, a long-chain alkane, where two methoxy groups are attached to the first carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Nonadecane, 1,1-dimethoxy- typically involves the reaction of nonadecane with methanol in the presence of an acid catalyst. The reaction proceeds through the formation of a carbocation intermediate, which then reacts with methanol to form the dimethoxy derivative. The reaction conditions usually involve heating the mixture to a temperature of around 60-80°C and maintaining it for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of Nonadecane, 1,1-dimethoxy- follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced catalysts and optimized reaction parameters helps in achieving high purity and efficiency in the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Nonadecane, 1,1-dimethoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it back to nonadecane or other reduced forms.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions under basic or acidic conditions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Nonadecane, partially reduced intermediates.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Nonadecane, 1,1-dimethoxy- has several applications in scientific research:
Chemistry: Used as a model compound in studying reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Mécanisme D'action
The mechanism of action of Nonadecane, 1,1-dimethoxy- involves its interaction with various molecular targets. The methoxy groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The long alkane chain can also affect the compound’s solubility and membrane permeability, impacting its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Nonadecane: The parent hydrocarbon, lacking the methoxy groups.
Octadecane, 1,1-dimethoxy-: A similar compound with one less carbon in the alkane chain.
Icosane, 1,1-dimethoxy-: A similar compound with one more carbon in the alkane chain.
Uniqueness
Nonadecane, 1,1-dimethoxy- is unique due to the presence of two methoxy groups, which significantly alter its chemical and physical properties compared to its parent hydrocarbon and other similar compounds
Propriétés
Numéro CAS |
100419-53-2 |
|---|---|
Formule moléculaire |
C21H44O2 |
Poids moléculaire |
328.6 g/mol |
Nom IUPAC |
1,1-dimethoxynonadecane |
InChI |
InChI=1S/C21H44O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22-2)23-3/h21H,4-20H2,1-3H3 |
Clé InChI |
OEYYGIBIHQXPFR-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCC(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


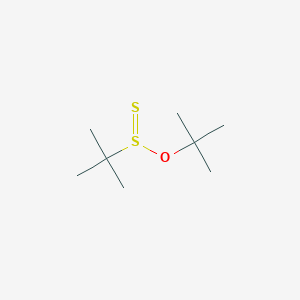


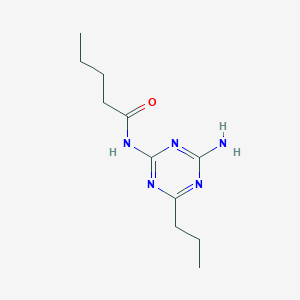
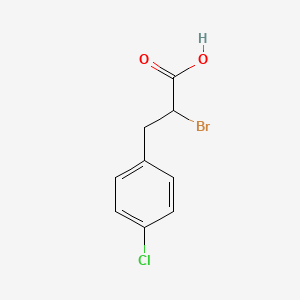
![3-(2-hydroxy-3,5-dimethylphenyl)-4-(3-methoxyphenyl)-5-[2-(4-methoxyphenyl)ethyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14083027.png)

![2-(6-Ethoxy-1,3-benzothiazol-2-yl)-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14083040.png)


